molecular formula C13H17NO4 B14577243 2,2-Dimethyl-2H-1,3-benzodioxol-4-yl propylcarbamate CAS No. 61444-50-6

2,2-Dimethyl-2H-1,3-benzodioxol-4-yl propylcarbamate

Cat. No.: B14577243
CAS No.: 61444-50-6
M. Wt: 251.28 g/mol
InChI Key: CUVXATWBIUVQNJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-1,3-benzodioxol-4-yl propylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodioxole ring and a propylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2H-1,3-benzodioxol-4-yl propylcarbamate typically involves the reaction of 2,2-dimethyl-1,3-benzodioxole with propyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2H-1,3-benzodioxol-4-yl propylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzodioxole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2,2-Dimethyl-2H-1,3-benzodioxol-4-yl propylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2H-1,3-benzodioxol-4-yl propylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-benzodioxol-4-yl methylcarbamate: A related compound with a similar structure but different functional groups.

    1,3-Benzodioxole: A simpler compound that serves as a precursor for more complex derivatives.

Uniqueness

2,2-Dimethyl-2H-1,3-benzodioxol-4-yl propylcarbamate is unique due to its specific combination of the benzodioxole ring and the propylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61444-50-6

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(2,2-dimethyl-1,3-benzodioxol-4-yl) N-propylcarbamate

InChI

InChI=1S/C13H17NO4/c1-4-8-14-12(15)16-9-6-5-7-10-11(9)18-13(2,3)17-10/h5-7H,4,8H2,1-3H3,(H,14,15)

InChI Key

CUVXATWBIUVQNJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OC1=CC=CC2=C1OC(O2)(C)C

Origin of Product

United States

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